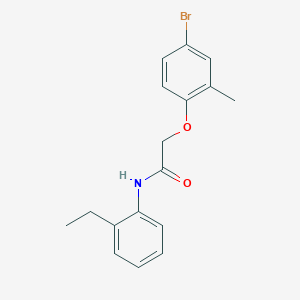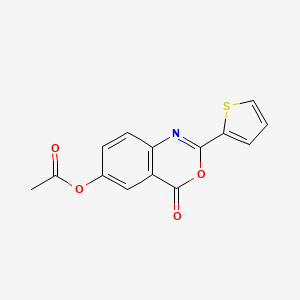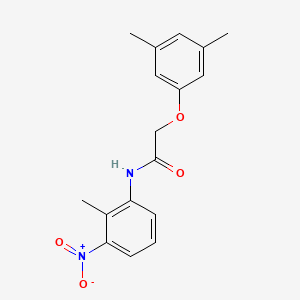
3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate is a synthetic compound that belongs to the group of indole derivatives. It is widely used in scientific research as a tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate is based on its ability to undergo a photochemical reaction when exposed to light. The compound absorbs light in the ultraviolet and blue regions of the spectrum, and this leads to the formation of a highly reactive species that can react with other molecules in the biological system. This photochemical reaction is responsible for the fluorescent properties of this compound, and it is the basis for its use as a fluorescent probe.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases that are characterized by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate in lab experiments is its fluorescent properties, which allow for easy detection and imaging of biological molecules. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its sensitivity to light, which can lead to photochemical reactions that may interfere with experimental results.
Direcciones Futuras
There are many future directions for research involving 3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate. One area of interest is the development of new fluorescent probes based on the structure of this compound. Another area of research is the use of this compound in drug discovery, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate involves the reaction of 3-acetylindole with acetic anhydride in the presence of a strong acid catalyst. The reaction yields this compound as the main product. This synthesis method is simple and efficient, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
3-acetyl-1,2-dimethyl-1H-indol-5-yl acetate has a wide range of applications in scientific research. It is used as a fluorescent probe for detecting and imaging various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a substrate for enzyme assays and as a tool for studying enzyme kinetics. Additionally, this compound is used in drug discovery research to identify potential drug targets and to screen for new drug candidates.
Propiedades
IUPAC Name |
(3-acetyl-1,2-dimethylindol-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-14(9(2)16)12-7-11(18-10(3)17)5-6-13(12)15(8)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPZPSUHAAWQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)



![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)
